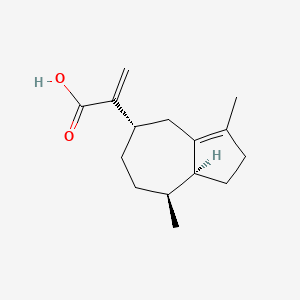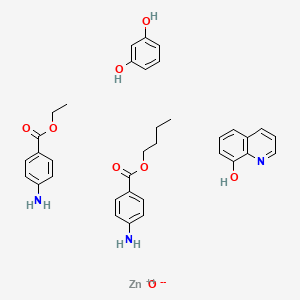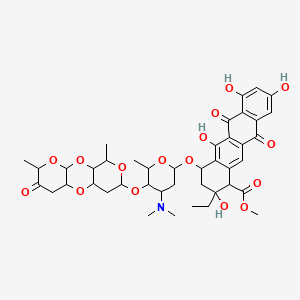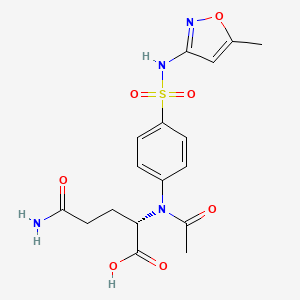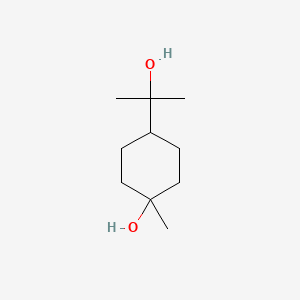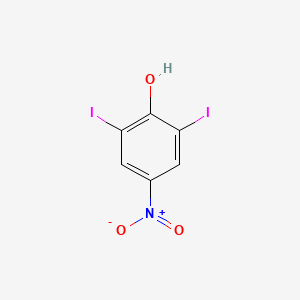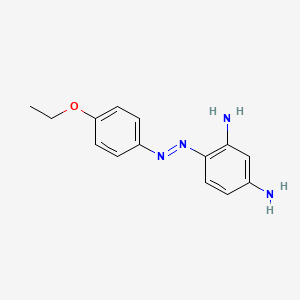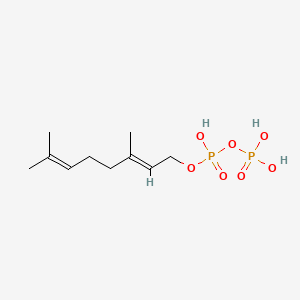
Geranyldiphosphat
Übersicht
Beschreibung
Geranyl diphosphate is a key intermediate in the biosynthesis of terpenes and terpenoids, which are essential components of many biological processes. It is a ten-carbon molecule formed by the condensation of isopentenyl diphosphate and dimethylallyl diphosphate. This compound serves as a precursor for the synthesis of monoterpenes, diterpenes, and other important biological molecules .
Wissenschaftliche Forschungsanwendungen
Geranyl Diphosphat hat eine breite Palette von Anwendungen in der wissenschaftlichen Forschung:
Chemie: Es wird als Vorläufer für die Synthese verschiedener Terpenoide und anderer organischer Verbindungen verwendet.
Biologie: Geranyl Diphosphat ist an der Biosynthese von ätherischen Ölen und anderen Naturstoffen in Pflanzen beteiligt.
5. Wirkmechanismus
Geranyl Diphosphat übt seine Wirkung durch seine Rolle als Vorläufer bei der Biosynthese von Terpenoiden aus. Das Enzym Geranyl Diphosphat Synthase katalysiert die Kondensation von Isopentenyl Diphosphat und Dimethylallyl Diphosphat zu Geranyl Diphosphat. Diese Verbindung dient dann als Substrat für verschiedene Enzyme, die sie in verschiedene Terpenoide umwandeln. Zu den beteiligten molekularen Zielstrukturen und Pfaden gehören der Mevalonat-Weg und der Methylerythritolphosphat-Weg .
Ähnliche Verbindungen:
Farnesyl Diphosphat: Ein fünfzehn-Kohlenstoff-Molekül, das als Vorläufer für Sesquiterpene und Triterpene dient.
Geranylgeranyl Diphosphat: Ein zwanzig-Kohlenstoff-Molekül, das an der Biosynthese von Diterpenen und Carotinoiden beteiligt ist.
Einzigartigkeit: Geranyl Diphosphat ist einzigartig aufgrund seiner Rolle als Vorläufer für Monoterpene, die wichtig für das Aroma und die Abwehrmechanismen von Pflanzen sind. Im Gegensatz zu Farnesyl Diphosphat und Geranylgeranyl Diphosphat, die an der Biosynthese größerer Terpenoide beteiligt sind, ist Geranyl Diphosphat speziell an der Produktion von Monoterpenen beteiligt .
Wirkmechanismus
Geranyl diphosphate (GPP), also known as geranyl pyrophosphate, is a crucial intermediate in the isoprenoid biosynthesis pathway . This article will delve into the mechanism of action of GPP, covering its targets, mode of action, biochemical pathways, pharmacokinetics, results of action, and the influence of environmental factors.
Target of Action
GPP primarily targets several enzymes, including 2-C-methyl-D-erythritol 2,4-cyclodiphosphate synthase, farnesyl pyrophosphate synthase, prenyltransferase, geranylgeranyl pyrophosphate synthase, and (2Z,6E)-farnesyl diphosphate synthase . These enzymes play a significant role in various biochemical pathways, contributing to cellular metabolism by facilitating the production of sterol and non-sterol isoprenoids .
Mode of Action
GPP interacts with its targets through a condensation reaction. For instance, it catalyzes the condensation of one isopentenyl pyrophosphate (IPP) unit in the cis configuration to E-geranyl diphosphate (E-GPP), generating the 15 carbon product (2Z,6E)-farnesyl diphosphate (Z-FPP or EZ-FPP) .
Biochemical Pathways
GPP is involved in the isoprenoid biosynthesis pathway, contributing to the production of longer prenyl chains such as farnesyl pyrophosphate and geranylgeranyl pyrophosphate, as well as many terpenes . It is produced almost exclusively from MEP-derived IPP and DMAPP in plastids and used for the biosynthesis of monoterpenes .
Pharmacokinetics
It is known that gpp is a plastid-localized enzyme that catalyzes the biosynthesis of gpp, a universal precursor of monoterpenes . The subcellular localization of GPP synthases and their protein partners can influence the bioavailability of GPP .
Result of Action
The action of GPP leads to the production of various monoterpenes, which are crucial for plant growth and development. These monoterpenes can serve as pollinator attractants, feeding deterrents, or insect repellents . In some plants, the action of GPP can regulate floral scent biosynthesis .
Action Environment
Environmental factors can influence the action, efficacy, and stability of GPP. For instance, GPP is involved in the production of volatile monoterpenes, which plants use to adapt to surrounding environments . Moreover, the requirement of GPP in multiple locations and growth stages ensures proper development and response to environmental challenges .
Biochemische Analyse
Biochemical Properties
Geranyl diphosphate is involved in numerous biochemical reactions, primarily serving as a precursor for the synthesis of monoterpenes, diterpenes, and other terpenoids. It interacts with several enzymes, including geranyl diphosphate synthase, which catalyzes its formation from isopentenyl diphosphate and dimethylallyl diphosphate . Additionally, geranyl diphosphate is a substrate for various terpene synthases that convert it into different monoterpenes . These interactions are essential for the production of a wide range of biologically active compounds.
Cellular Effects
Geranyl diphosphate influences various cellular processes, including cell signaling pathways, gene expression, and cellular metabolism. It is a precursor for the synthesis of monoterpenes, which can act as signaling molecules in plants, affecting processes such as growth, development, and defense responses . In microbial systems, geranyl diphosphate has been shown to exhibit toxicity at moderate doses, impacting cellular functions .
Molecular Mechanism
At the molecular level, geranyl diphosphate exerts its effects through binding interactions with specific enzymes and proteins. For instance, it binds to terpene synthases, which catalyze the conversion of geranyl diphosphate into various monoterpenes . These enzymes facilitate the formation of carbon-carbon bonds and the rearrangement of molecular structures, leading to the production of diverse terpenoid compounds. Additionally, geranyl diphosphate can influence gene expression by serving as a precursor for signaling molecules that regulate transcriptional activity .
Temporal Effects in Laboratory Settings
In laboratory settings, the stability and degradation of geranyl diphosphate can vary over time. Studies have shown that geranyl diphosphate can degrade under certain conditions, leading to a decrease in its concentration and subsequent effects on cellular functions . Long-term exposure to geranyl diphosphate in in vitro and in vivo studies has demonstrated its impact on cellular processes, including alterations in metabolic pathways and gene expression .
Dosage Effects in Animal Models
The effects of geranyl diphosphate can vary with different dosages in animal models. At low doses, geranyl diphosphate may have beneficial effects, such as promoting the synthesis of essential terpenoids . At high doses, it can exhibit toxic effects, leading to adverse outcomes such as cellular damage and disruption of normal metabolic processes . These dosage-dependent effects highlight the importance of carefully regulating the concentration of geranyl diphosphate in experimental settings.
Metabolic Pathways
Geranyl diphosphate is a central intermediate in the isoprenoid biosynthesis pathway. It is synthesized from isopentenyl diphosphate and dimethylallyl diphosphate by the action of geranyl diphosphate synthase . Geranyl diphosphate serves as a precursor for the synthesis of various terpenoids, including monoterpenes, diterpenes, and carotenoids . The metabolic flux through this pathway can be influenced by the availability of substrates and the activity of key enzymes involved in the biosynthesis of geranyl diphosphate .
Transport and Distribution
Within cells, geranyl diphosphate is transported and distributed to various cellular compartments where it participates in terpenoid biosynthesis. It interacts with specific transporters and binding proteins that facilitate its movement across cellular membranes . The localization and accumulation of geranyl diphosphate can affect its availability for downstream biosynthetic processes, influencing the production of terpenoids .
Subcellular Localization
Geranyl diphosphate is localized in different subcellular compartments, including plastids, where it is synthesized and utilized for terpenoid biosynthesis . The enzyme geranyl diphosphate synthase, responsible for its production, is also localized in plastids . The subcellular localization of geranyl diphosphate and its associated enzymes is crucial for the efficient synthesis and regulation of terpenoid compounds .
Vorbereitungsmethoden
Synthesewege und Reaktionsbedingungen: Geranyl Diphosphat wird durch die enzymatische Kondensation von Isopentenyl Diphosphat und Dimethylallyl Diphosphat synthetisiert. Diese Reaktion wird von der Geranyl Diphosphat Synthase katalysiert, einem Enzym, das die Kopf-an-Schwanz-Kondensation dieser beiden fünf-Kohlenstoff-Vorläufer ermöglicht .
Industrielle Produktionsverfahren: In industriellen Umgebungen kann Geranyl Diphosphat unter Verwendung gentechnisch veränderter Mikroorganismen wie Hefe hergestellt werden. So wurde beispielsweise die ölige Hefe Yarrowia lipolytica gentechnisch modifiziert, um das (S)-Linalool-Synthase-Gen zu überexprimieren, das Geranyl Diphosphat in Linalool umwandelt.
Analyse Chemischer Reaktionen
Arten von Reaktionen: Geranyl Diphosphat durchläuft verschiedene chemische Reaktionen, darunter:
Oxidation: Geranyl Diphosphat kann zu Geraniol oxidiert werden, einem Monoterpenoidalkohol.
Reduktion: Die Reduktion von Geranyl Diphosphat kann Geranylacetat ergeben.
Substitution: Geranyl Diphosphat kann an Substitutionsreaktionen teilnehmen, um verschiedene Terpenoide zu bilden.
Häufige Reagenzien und Bedingungen:
Oxidation: Häufige Oxidationsmittel sind Kaliumpermanganat und Chromtrioxid.
Reduktion: Reduktionsmittel wie Lithiumaluminiumhydrid können verwendet werden.
Substitution: Verschiedene Nukleophile können für Substitutionsreaktionen verwendet werden.
Hauptprodukte:
Geraniol: Entsteht durch Oxidation.
Geranylacetat: Entsteht durch Reduktion.
Linalool: Entsteht durch enzymatische Umwandlung.
Vergleich Mit ähnlichen Verbindungen
Farnesyl diphosphate: A fifteen-carbon molecule that serves as a precursor for sesquiterpenes and triterpenes.
Geranylgeranyl diphosphate: A twenty-carbon molecule involved in the biosynthesis of diterpenes and carotenoids.
Uniqueness: Geranyl diphosphate is unique due to its role as a precursor for monoterpenes, which are important for plant aroma and defense mechanisms. Unlike farnesyl diphosphate and geranylgeranyl diphosphate, which are involved in the biosynthesis of larger terpenoids, geranyl diphosphate is specifically involved in the production of monoterpenes .
Eigenschaften
IUPAC Name |
[(2E)-3,7-dimethylocta-2,6-dienyl] phosphono hydrogen phosphate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H20O7P2/c1-9(2)5-4-6-10(3)7-8-16-19(14,15)17-18(11,12)13/h5,7H,4,6,8H2,1-3H3,(H,14,15)(H2,11,12,13)/b10-7+ | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GVVPGTZRZFNKDS-JXMROGBWSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=CCCC(=CCOP(=O)(O)OP(=O)(O)O)C)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(=CCC/C(=C/COP(=O)(O)OP(=O)(O)O)/C)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H20O7P2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID801315430 | |
| Record name | Geranyl diphosphate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID801315430 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
314.21 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Physical Description |
Solid | |
| Record name | Geranyl-PP | |
| Source | Human Metabolome Database (HMDB) | |
| URL | http://www.hmdb.ca/metabolites/HMDB0001285 | |
| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
CAS No. |
763-10-0 | |
| Record name | Geranyl diphosphate | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=763-10-0 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Geranyl pyrophosphate | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000763100 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Geranyl diphosphate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID801315430 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | Geranyl pyrophosphate | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/7X7DBM66JG | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
| Record name | Geranyl-PP | |
| Source | Human Metabolome Database (HMDB) | |
| URL | http://www.hmdb.ca/metabolites/HMDB0001285 | |
| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.





